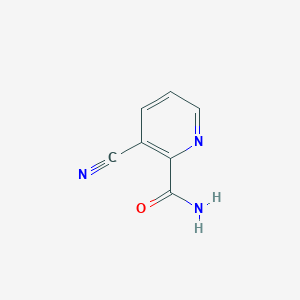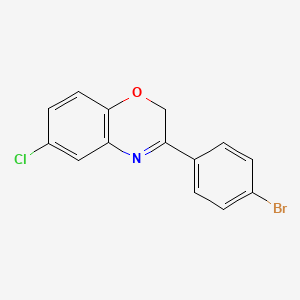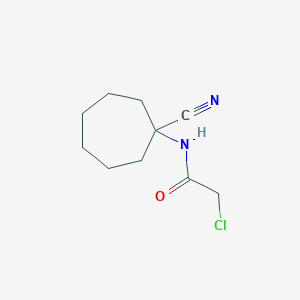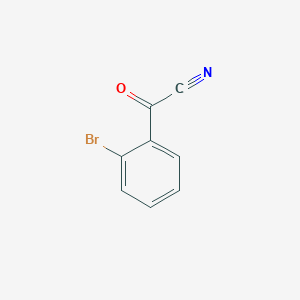
1-Benzoyl-1H-indole-3-carbonitrile
Vue d'ensemble
Description
1-Benzoyl-1H-indole-3-carbonitrile is a chemical compound with the molecular formula C16H10N2O . It is a derivative of indole, a heterocyclic compound that is widely used in the synthesis of various biologically active structures .
Synthesis Analysis
Indole derivatives, including 1-Benzoyl-1H-indole-3-carbonitrile, are typically synthesized through multicomponent reactions (MCRs). These reactions involve the combination of more than two starting materials to produce a single product . The carbonyl groups in these compounds can undergo C–C and C–N coupling reactions and reductions .Molecular Structure Analysis
The molecular structure of 1-Benzoyl-1H-indole-3-carbonitrile consists of a benzoyl group attached to an indole ring, which itself contains a carbonitrile group . Indole is a benzopyrrole, meaning it contains a benzenoid nucleus and has 10 π-electrons, making it aromatic in nature .Chemical Reactions Analysis
Indole derivatives are known for their versatility in chemical reactions. They are essential and efficient chemical precursors for generating biologically active structures . They can participate in a variety of reactions, including C–C and C–N coupling reactions and reductions .Applications De Recherche Scientifique
Regio-selective Synthesis
A study by Li et al. (2017) presents a regio-selective synthesis method for diversely substituted benzo[a]carbazoles through Rh(iii)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds. This method stands out for its good functional group tolerance, excellent regio-selectivity, and high atom-efficiency, offering a novel synthetic route towards benzo[a]carbazoles derivatives (Li, Zhang, Zhang, & Fan, 2017).
Nucleophilic Reactivities
Lakhdar et al. (2006) investigated the coupling kinetics of various indoles with reference benzhydryl cations, providing insights into the nucleophilicity of indole derivatives. This research aids in understanding the reactivity of indoles, which can be applied to synthesize a broad range of indole-based compounds (Lakhdar et al., 2006).
Crystal Structure Analysis
Vimala et al. (2016) analyzed the crystal structure of a benzoyl-substituted indole derivative, revealing how molecular interactions, such as hydrogen bonds and π–π interactions, influence the assembly and properties of these compounds in the solid state (Vimala, Raja, Perumal, & Subbiahpandi, 2016).
Electropolymerization
Roznyatovskiy et al. (2010) reported a facile synthetic route to a polycyclic pyrrole derivative, which acts as a monomer for electropolymerization, forming an electrochromic conducting polymer. This illustrates the potential of indole derivatives in developing electrochromic materials (Roznyatovskiy et al., 2010).
Synthesis of Highly Functionalized Compounds
Hrizi et al. (2021) described an approach for preparing polysubstituted indole-2-carbonitriles through cross-coupling reactions, demonstrating the versatility of indole derivatives in synthesizing complex organic molecules with potential biological activity (Hrizi et al., 2021).
Site-Selective Functionalization
Wen and Shi (2021) focused on innovative strategies for site-selective C-H functionalization of indoles, particularly targeting the benzene core. This research highlights the importance of indole derivatives in organic synthesis, offering new methods for selectively modifying indole scaffolds (Wen & Shi, 2021).
Orientations Futures
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are ideal precursors for the synthesis of active molecules and offer access to complex molecules through multicomponent reactions . Therefore, the future directions for 1-Benzoyl-1H-indole-3-carbonitrile could involve further exploration of its biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
1-benzoylindole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O/c17-10-13-11-18(15-9-5-4-8-14(13)15)16(19)12-6-2-1-3-7-12/h1-9,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCBIRFUTIXTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90522100 | |
| Record name | 1-Benzoyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90522100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-1H-indole-3-carbonitrile | |
CAS RN |
90539-80-3 | |
| Record name | 1-Benzoyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90522100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



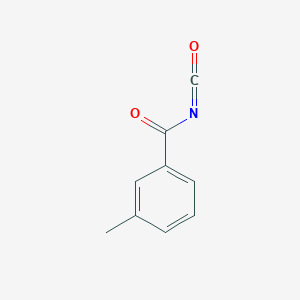

![10-Oxo-10H-pyridazino[6,1-b]quinazoline-2-carboxylic acid](/img/structure/B1626496.png)
![5,6,7,8-Tetrahydro-1H-[1]benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide](/img/structure/B1626500.png)
![Ethyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzoate](/img/structure/B1626501.png)
